molecular formula C15H21F3N4O B2743532 2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034531-04-7

2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2743532
CAS No.: 2034531-04-7
M. Wt: 330.355
InChI Key: UFORIUZLHKEDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound isn’t detailed in the available resources .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, such as triazolopyridines and pyrazolopyridines, is significant due to their wide range of biological and pharmacological activities. For instance, the synthesis of novel heterocyclic compounds incorporating triazolo and pyrazolo moieties has been documented. These compounds are prepared via various synthetic routes, including acylation and cyclocondensation reactions, and are studied for their potential biological activities (H. M. Ibrahim et al., 2011; A. Fadda et al., 2017). These synthetic methodologies could potentially apply to the synthesis and functionalization of "2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide" for various scientific purposes.

Insecticidal Applications

Certain heterocyclic compounds, synthesized from precursors similar to the compound , have been evaluated for their insecticidal activities against agricultural pests (A. Fadda et al., 2017). This suggests potential applications of "this compound" in the development of new agrochemicals.

Antimicrobial and Antitumor Activities

The structural complexity of heterocyclic compounds lends them to investigations into their biological activities. Studies have shown that modifications of heterocyclic compounds can lead to significant antimicrobial and antitumor activities (M. Albratty et al., 2017; Nada M. Abunada et al., 2008). By exploring the synthesis and functionalization of "this compound," researchers could uncover new pharmacologically active agents.

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Its potent dual activity against examined cell lines and CDK2 makes it a promising candidate for further studies .

Properties

IUPAC Name

2-cyclopentyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O/c16-15(17,18)11-5-6-12-20-21-13(22(12)9-11)8-19-14(23)7-10-3-1-2-4-10/h10-11H,1-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORIUZLHKEDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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